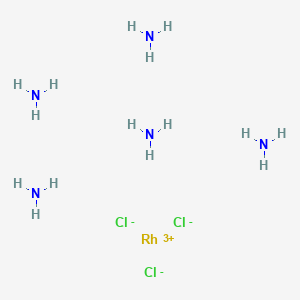

Chloropentaamminerhodium(III)

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis route for Chloropentaamminerhodium(III) was not directly identified, the synthesis of similar complexes often involves the reaction of rhodium chloride with ammonia under controlled conditions. These conditions can affect the ligand coordination, oxidation state of the metal, and the overall yield of the complex. The synthesis process is crucial for determining the purity and properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of Chloropentaamminerhodium(III) is characterized by an octahedral coordination geometry, which is common for transition metal complexes with a d^6 electron configuration. This geometry involves the central rhodium ion being equidistantly surrounded by five ammine ligands and one chloride ligand. The spatial arrangement of these ligands is key to the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloropentaamminerhodium(III) participates in various chemical reactions, including ligand exchange and redox processes. These reactions are influenced by the compound's unique electronic structure and the labile nature of its ligands. The presence of the ammine and chloride ligands also imparts specific chemical properties, such as solubility in certain solvents and reactivity towards other chemical species.

Physical Properties Analysis

The physical properties of Chloropentaamminerhodium(III), such as melting point, solubility, and color, are determined by its molecular structure. The octahedral geometry and the nature of its ligands significantly influence these properties. For example, the compound's solubility in water and other polar solvents can be attributed to the polar nature of the ammine and chloride ligands.

Chemical Properties Analysis

The chemical properties of Chloropentaamminerhodium(III) include its reactivity towards acids, bases, and other ligands. These reactions can lead to the formation of new compounds and are essential for understanding the compound's behavior in various chemical environments. The oxidation state of the rhodium ion and the electronic configuration of the complex play crucial roles in determining its chemical reactivity and stability.

For detailed scientific research and further reading on Chloropentaamminerhodium(III) and similar complexes, please refer to the following sources:

- Gardner et al., 1970: Study on chemical effects in Chloropentaammine complexes.

- Willner et al., 2000: Synthesis and characterization of chloropentacarbonylrhodium(III) and its properties.

Applications De Recherche Scientifique

Radiation Effects on Chloropentaamminerhodium(III) : Chloropentaamminerhodium(III) chloride, when irradiated with thermal neutrons, showed retention of "CI in the cation. This study indicates the potential of Chloropentaamminerhodium(III) in understanding radiation effects on chemical compounds (Gardner et al., 1970).

Chromium in Environment and Remediation : Chromium, specifically in its hexavalent form, is a known toxic carcinogen. Studies on environmental chromium highlight the importance of understanding different chromium compounds, including Chloropentaamminerhodium(III), for environmental remediation and pollution control (Zayed & Terry, 2003).

Use in Adsorbents for Chromium Remediation : Chloropentaamminerhodium(III) may be relevant in the study of adsorption mechanisms for chromium remediation, given the complexity of chromium chemistry in environmental contexts (Mohan & Pittman, 2006).

Chromium-Plant Interactions : Understanding the chemical behavior of compounds like Chloropentaamminerhodium(III) is crucial for studying the interaction of chromium with plants and microorganisms, which can inform bioremediation strategies (Cervantes et al., 2001).

Chromium-Induced Toxicity Mechanisms : Chloropentaamminerhodium(III) could be significant in researching the toxicological mechanisms of different chromium compounds, specifically in understanding the transition between trivalent and hexavalent forms (DesMarais & Costa, 2019).

Oxidation Studies : The compound's behavior in oxidation reactions, as observed in chromium, is important for waste treatment processes, particularly in the context of nuclear waste management (Jiang et al., 2006).

Recovery of Chromium (III) : Chloropentaamminerhodium(III) can provide insights into the recovery processes of chromium, especially in industries like tannery wastewater treatment (Labanda et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

azane;rhodium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGGTVWZZBROS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H15N5Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloropentaamminerhodium(III) | |

CAS RN |

13820-95-6 | |

| Record name | Chloropentaamminerhodium(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaamminechlororhodium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

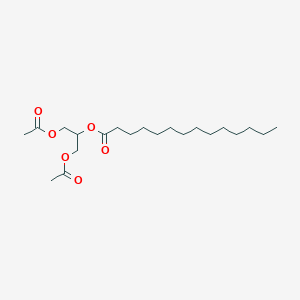

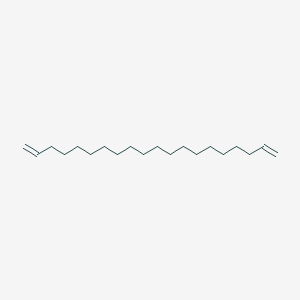

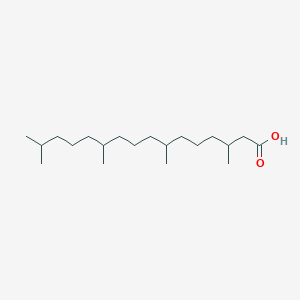

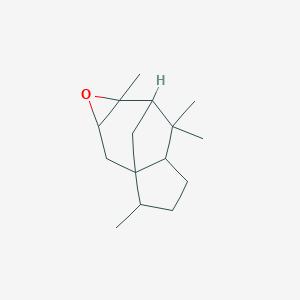

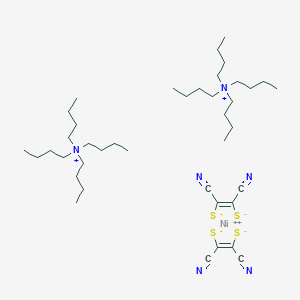

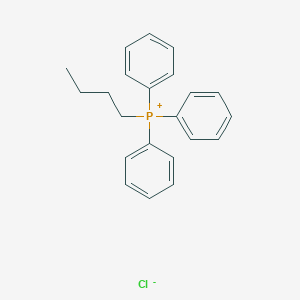

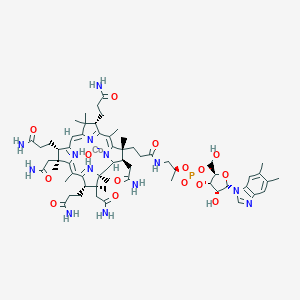

Feasible Synthetic Routes

Q & A

Q1: What insights do isotopic labeling studies provide about the photoaquation of Chloropentaamminerhodium(III)?

A: Studies utilizing ¹⁵N-labeled Chloropentaamminerhodium(III) isomers, specifically cis- and trans-(Rh(NH₃)₄(¹⁵NH₃)Cl)Cl₂, reveal fascinating details about its photochemical behavior [, ]. Upon exposure to light in an acidic solution, the ammonia ligand that is replaced by water originates equally from both axial and equatorial positions. This suggests that the photoaquation process doesn't discriminate between these positions, despite the axial ammonia being statistically less likely to be replaced. Interestingly, this axial/equatorial photoaquation ratio remains consistent across different temperatures, at least up to 37°C [].

Q2: How does chloride influence the photochemistry of Chloropentaamminerhodium(III)?

A: Research indicates that the presence of chloride ions in the solution significantly impacts the photochemical reactions of Chloropentaamminerhodium(III) []. Following the initial photoaquation, where a chloride ion replaces an ammonia ligand, subsequent exposure to light leads to further ammonia scrambling. This scrambling is attributed to a continuous cycle of chloride photoaquation and photoanation, effectively shuffling the ammonia ligands within the complex [].

Q3: Has the impact of neutron irradiation on Chloropentaamminerhodium(III) been investigated?

A: Yes, the effects of neutron irradiation on Chloropentaamminerhodium(III) have been studied, particularly using Chloropentaamminerhodium(III) chloride labeled with ³⁶Cl in the cation []. Interestingly, these studies revealed a high retention of the radioactive ³⁶Cl within the cationic complex after irradiation. This retention suggests that the central Rhodium atom is not extensively activated by the neutron capture process, and the ³⁶Cl largely remains bound []. This contrasts with similar Iridium complexes, where significant bond breaking is observed, highlighting differences in the recoil behavior of these metals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)